![molecular formula C15H18N2OS B2390630 (4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methanamine CAS No. 1314886-98-0](/img/structure/B2390630.png)
(4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methanamine
Overview
Description
The compound “(4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methanamine” is a chemical intermediate often used in drug chemistry and organic synthesis . It is commonly used to build amide bonds or connect its molecular skeleton to bioactive molecular structures .
Synthesis Analysis
The synthesis of this compound involves the use of tetrahydropyran-4-carboxamide . The amine’s nucleophilicity is often leveraged to build amide bonds or connect the molecular skeleton to bioactive molecular structures .Molecular Structure Analysis
The molecular structure of this compound is complex, with a phenylthiazol group attached to a tetrahydropyran ring, which is further connected to a methanamine group .Chemical Reactions Analysis
This compound, as an intermediate, can participate in various organic reactions. For instance, the keto group in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted ethylene compounds. Additionally, the keto group can be reduced to a hydroxyl group by appropriate reducing agents .Physical And Chemical Properties Analysis
The compound is a solid or liquid at room temperature, and it should be stored in a dry environment at 2-8°C .Scientific Research Applications
- Thiazoles exhibit antimicrobial properties. Some derivatives containing thiazole moieties have demonstrated effectiveness against bacteria, fungi, and viruses .
- Thiazole-based compounds have been investigated for their anticancer activity. For instance, tiazofurin , a thiazole derivative, shows promise as an anticancer drug .
- In vivo studies have shown significant anti-inflammatory activity for certain thiazole derivatives .
- Thiazoles play a crucial role in medicinal chemistry. They appear in various synthetic drugs, including antiviral (e.g., ritonavir ), antiulcer (e.g., nizatidine ), and anti-inflammatory (e.g., meloxicam ) agents .
Antimicrobial Activity
Anticancer Potential
Antioxidant Properties
Anti-Inflammatory Effects
Drug Design and Discovery
Selective Anticancer Activity
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mechanism of Action
Target of Action
These include various enzymes, receptors, and proteins involved in critical biological processes . The specific targets would depend on the exact structure and functional groups present in the compound.
Mode of Action
They can act as inhibitors, activators, or modulators, depending on the specific target and the nature of the interaction . The presence of the phenyl and oxan groups in this compound could potentially influence its mode of action.
Biochemical Pathways
These include pathways related to inflammation, oxidative stress, cell proliferation, and apoptosis . The specific pathways affected by this compound would depend on its exact targets and mode of action.
Pharmacokinetics
Thiazole derivatives are generally known to have good absorption, distribution, metabolism, and excretion (adme) properties . The presence of the phenyl and oxan groups in this compound could potentially influence its pharmacokinetic properties, including its bioavailability.
Result of Action
These include inducing or inhibiting cell proliferation, modulating oxidative stress, and affecting cell signaling pathways . The specific effects of this compound would depend on its exact targets, mode of action, and biochemical pathways affected.
properties
IUPAC Name |
[4-(4-phenyl-1,3-thiazol-2-yl)oxan-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c16-11-15(6-8-18-9-7-15)14-17-13(10-19-14)12-4-2-1-3-5-12/h1-5,10H,6-9,11,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCCMJENTBCOPQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CN)C2=NC(=CS2)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(4-phenylthiazol-2-yl)tetrahydro-2H-pyran-4-yl)methanamine |
Synthesis routes and methods
Procedure details
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